

Quinoline-2-sulfonic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Quinoline-2-sulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide focuses on the chemical properties of a specific derivative, **quinoline-2-sulfonic acid**. While experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known information regarding its synthesis, reactivity, and predicted properties, alongside data from closely related analogs to provide a comprehensive resource for researchers.

Chemical and Physical Properties

Detailed experimental data for the physical properties of **quinoline-2-sulfonic acid** are not readily available. The following table summarizes the available information and includes data for the parent compound, quinoline, for comparative purposes.

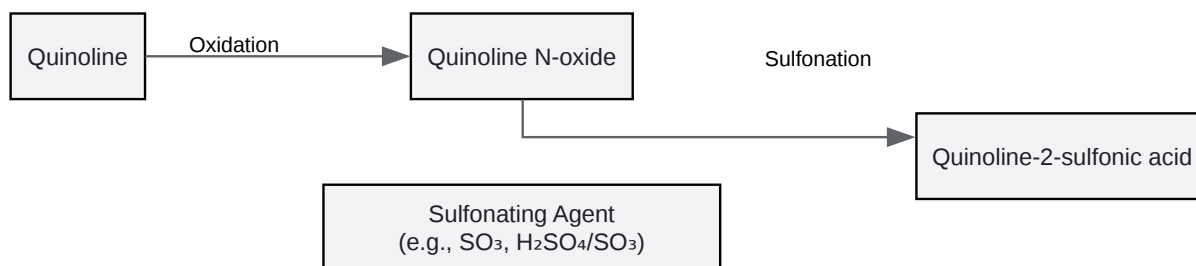
Property	Quinoline-2-sulfonic Acid	Quinoline (Parent Compound)
CAS Number	6046-38-4	91-22-5
Molecular Formula	C ₉ H ₇ NO ₃ S	C ₉ H ₇ N
Molecular Weight	209.22 g/mol	129.16 g/mol
Appearance	Not specified	Colorless hygroscopic liquid
Melting Point	Not available	-15 °C[1]
Boiling Point	Not available	238 °C[1]
Solubility	Storage at room temperature in a dry, sealed container is recommended.[2]	Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[1]
pKa	Not available	4.9

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of **quinoline-2-sulfonic acid** is not explicitly documented in the provided search results, several general methods for the synthesis of 2-substituted quinolines can be adapted. One promising approach involves the sulfonation of quinoline N-oxide.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis of **quinoline-2-sulfonic acid**.

Experimental Protocol (General, adapted from synthesis of 2-sulfonylquinolines):^[6]

- Oxidation of Quinoline: Quinoline can be oxidized to quinoline N-oxide using an appropriate oxidizing agent, such as a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
- Sulfonation of Quinoline N-oxide: The resulting quinoline N-oxide can then be sulfonated. A common method for introducing a sulfonyl group at the 2-position involves reacting the N-oxide with a sulfonating agent. For instance, treatment with sulfur trioxide (SO₃) in a suitable solvent, or with fuming sulfuric acid (oleum), could potentially yield **quinoline-2-sulfonic acid**. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the desired isomer and minimize side reactions.

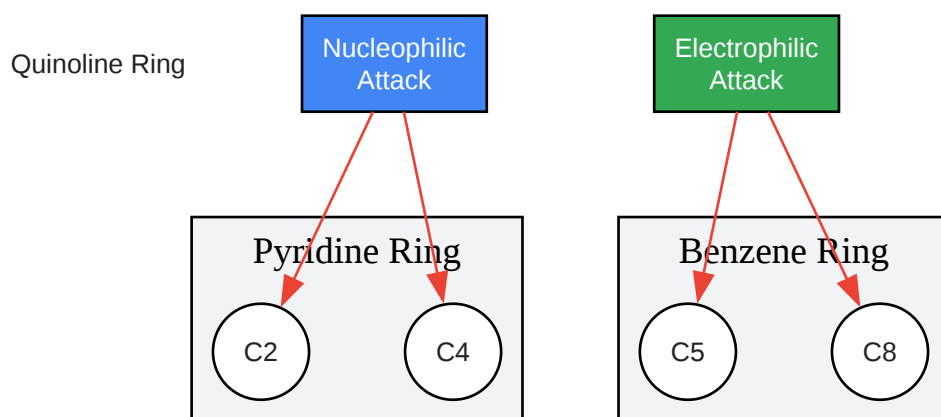
Chemical Reactivity

The reactivity of the quinoline ring is well-established. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.

The presence of a strongly electron-withdrawing sulfonic acid group at the 2-position is expected to further deactivate the pyridine ring towards electrophilic attack and make it even more susceptible to nucleophilic substitution.

General Reactivity of the Quinoline Ring:



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Caption: General sites of nucleophilic and electrophilic attack on the quinoline ring.

Spectral Data (Predicted and Inferred)

No experimental spectra for **quinoline-2-sulfonic acid** were found. The following information is based on predictions and data from analogous compounds.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will be influenced by the electron-withdrawing sulfonic acid group at the 2-position, leading to downfield shifts, particularly for protons in the pyridine ring.

¹³C NMR: The carbon NMR spectrum will also reflect the electron-withdrawing nature of the sulfonic acid group. The C2 carbon, directly attached to the sulfonic acid group, is expected to be significantly deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of **quinoline-2-sulfonic acid** is expected to show characteristic absorption bands for the sulfonic acid group. These include:

- O-H stretching: A broad band in the region of 3000-2500 cm⁻¹ due to the acidic proton.
- S=O stretching: Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1165-1120 cm⁻¹ (symmetric).^[7]

- S-O stretching: A band in the region of 900-600 cm^{-1} .
- Aromatic C-H and C=C stretching: Bands characteristic of the quinoline ring system.

Mass Spectrometry

The mass spectrum of **quinoline-2-sulfonic acid** would be expected to show a molecular ion peak. Common fragmentation patterns for aromatic sulfonic acids involve the loss of SO_3 (80 Da) or the entire sulfonic acid group (SO_3H , 81 Da). Fragmentation of the quinoline ring itself may also occur.[\[8\]](#)[\[9\]](#)

Biological Activity

While no specific biological activity has been reported for **quinoline-2-sulfonic acid**, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Many quinoline-based compounds have been investigated and developed as anticancer agents.[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

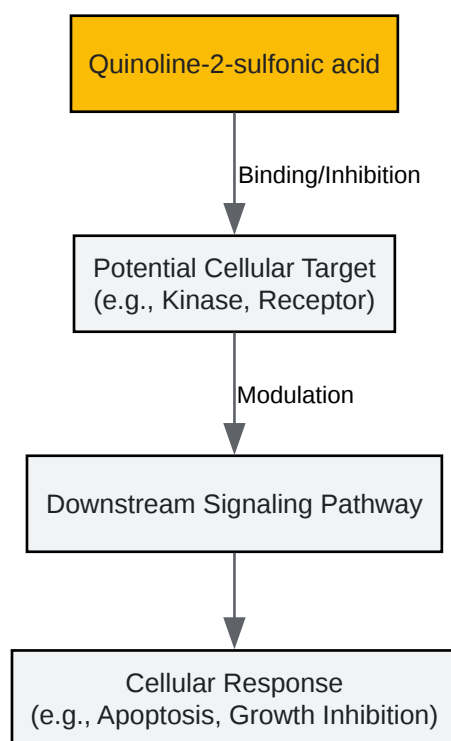
Potential Areas of Investigation:

Given the prevalence of biological activity within the quinoline family, **quinoline-2-sulfonic acid** could be a candidate for screening in various assays, including:

- Anticancer activity against various cell lines.
- Antimicrobial activity against a panel of bacteria and fungi.
- Enzyme inhibition assays, as many quinoline derivatives are known to be kinase inhibitors.

Signaling Pathway Involvement (Hypothetical):

Many quinoline derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. It is plausible that **quinoline-2-sulfonic acid** could interact with such pathways, although this requires experimental validation.



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Caption: Hypothetical mechanism of action for **quinoline-2-sulfonic acid**.

Conclusion

Quinoline-2-sulfonic acid is a derivative of the versatile quinoline scaffold. While specific experimental data on its chemical and physical properties are currently lacking in the public domain, this guide provides a framework for its synthesis, predicted spectral characteristics, and potential areas of biological investigation based on the known properties of related compounds. Further research is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.

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